N,2,2-Trimethyl-2H-1-benzopyran-6-amine
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Overview
Description
N,2,2-Trimethyl-2H-1-benzopyran-6-amine is an organic compound belonging to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a heterocyclic pyran ring . This compound is characterized by the presence of an amine group at the 6th position and three methyl groups at the 2nd position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethyl-2H-1-benzopyran-6-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-2H-1-benzopyran with an amine source in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,2,2-Trimethyl-2H-1-benzopyran-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N,2,2-Trimethyl-2H-1-benzopyran-6-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,2,2-Trimethyl-2H-1-benzopyran-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-5-amine, 2,2,8-trimethyl-: Similar structure but different substitution pattern.
2H-1-Benzopyran-6-amine, N,2,2-trimethyl-: Similar structure with slight variations in the substitution pattern.
Uniqueness
N,2,2-Trimethyl-2H-1-benzopyran-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
602331-66-8 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N,2,2-trimethylchromen-6-amine |
InChI |
InChI=1S/C12H15NO/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)14-12/h4-8,13H,1-3H3 |
InChI Key |
DJUJGKGAIYJSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)NC)C |
Origin of Product |
United States |
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